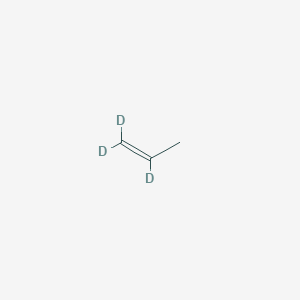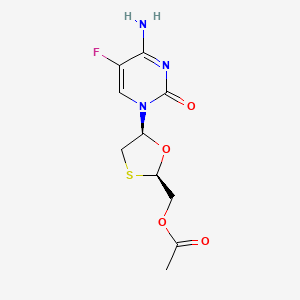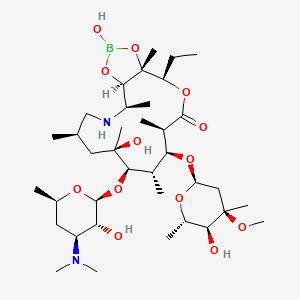
Phyllanthurinolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phyllanthurinolactone is a bioactive compound isolated from the plant Phyllanthus urinaria L., which is known for its medicinal properties. This compound is particularly noted for its role in the nyctinastic movement of the plant, where leaves close at night and open during the day . This compound has been studied for its potential pharmacological activities, including anticancer, hepatoprotective, antidiabetic, antimicrobial, and cardioprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phyllanthurinolactone involves several steps. One of the key synthetic routes includes the formation of the benzofuranone core, followed by glycosylation to attach the glucopyranoside moiety . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring purity, and maintaining the bioactivity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phyllanthurinolactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuranone core.
Reduction: This can affect the lactone ring, potentially opening it to form different derivatives.
Substitution: This reaction can occur on the glucopyranoside moiety, leading to different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield open-ring structures.
Wissenschaftliche Forschungsanwendungen
Phyllanthurinolactone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of bioactive lactones.
Biology: It is studied for its role in plant physiology, particularly in the nyctinastic movement of leaves.
Industry: It can be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Wirkmechanismus
The mechanism of action of Phyllanthurinolactone involves its interaction with specific molecular targets in the body. It is known to modulate various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Phyllanthurinolactone is unique compared to other similar compounds due to its specific structure and bioactivity. Similar compounds include:
Phyllanthusiin C: Another bioactive compound from Phyllanthus urinaria with potent antioxidant activities.
Geraniin: Known for its strong antioxidant and anti-inflammatory properties.
Corilagin: Exhibits significant immunomodulatory effects.
This compound stands out due to its specific role in the nyctinastic movement of plants and its diverse pharmacological activities.
Eigenschaften
Molekularformel |
C14H18O8 |
|---|---|
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
(6S,7aR)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,7a-dihydro-6H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H18O8/c15-5-9-11(17)12(18)13(19)14(22-9)20-7-2-1-6-3-10(16)21-8(6)4-7/h1-3,7-9,11-15,17-19H,4-5H2/t7-,8-,9-,11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
NTDAFPROCLCPBL-ALLBUJQBSA-N |
Isomerische SMILES |
C1[C@@H](C=CC2=CC(=O)O[C@@H]21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1C(C=CC2=CC(=O)OC21)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
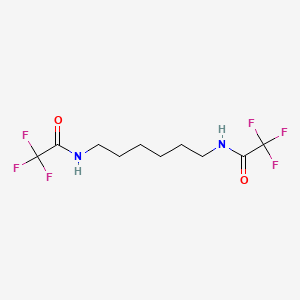
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
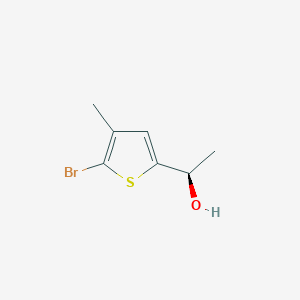


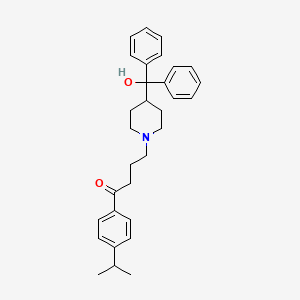
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
